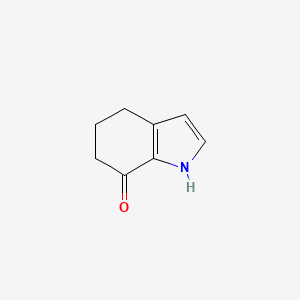

5,6-Dihydro-1H-indol-7(4H)-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4,5,6-Tetrahydro-7H-indol-7-one is a versatile heterocyclic compound that belongs to the indole family. This compound is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered nitrogen-containing ring. It is an important building block in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.

Wissenschaftliche Forschungsanwendungen

1,4,5,6-Tetrahydro-7H-indol-7-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

Biology: This compound is used in the study of enzyme interactions and as a probe for biological assays.

Medicine: It is a key intermediate in the synthesis of drugs for the treatment of various diseases, including schizophrenia and cancer

Wirkmechanismus

Target of Action

It’s known that tetrahydroindole derivatives are important structure motifs in medicinal chemistry as indole mimetics . They are known to bind optimally to the active sites of enzymes .

Mode of Action

The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes .

Biochemical Pathways

Tetrahydroindole derivatives are known to be involved in the treatment of schizophrenia, as selective inhibitors of sirt2 sirtuins, gaba receptor agonists, and inhibitors of platelet aggregation .

Pharmacokinetics

The solubility of the compound is increased due to the nonplanar structure of the cyclohexene moiety in an indole derivative .

Action Environment

The reactivity of pyrrole and cyclohexenone fragments allows us to consider tetrahydro-4h-indol-4-ones as important building blocks in the synthesis of physiologically active or spectrally interesting structures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydro-7H-indol-7-one can be synthesized through various methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . Additionally, the condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents under microwave irradiation can lead to the functionalization of the indole ring system .

Industrial Production Methods

Industrial production of 5,6-Dihydro-1H-indol-7(4H)-one often involves optimized reaction conditions to ensure high yield and purity. This includes the careful selection of solvents, reaction temperatures, and catalysts. For example, the use of nickel catalysts in the hydrogenation and isomerization of resorcinol derivatives has been reported .

Analyse Chemischer Reaktionen

Types of Reactions

1,4,5,6-Tetrahydro-7H-indol-7-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex indole derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroindole derivatives.

Substitution: Substitution reactions, particularly at the nitrogen atom, are common and can lead to a variety of functionalized products.

Common Reagents and Conditions

Common reagents used in these reactions include phenylglyoxal monohydrate, substituted anilines, and various nucleophilic reagents . Reaction conditions often involve the use of microwave irradiation to enhance reaction rates and yields .

Major Products Formed

Major products formed from these reactions include functionalized indole derivatives, which are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5,6,7-Tetrahydro-4H-indol-4-one: This compound shares a similar bicyclic structure but differs in the position of the carbonyl group.

4,5,6,7-Tetrahydro-4-oxoindole: Another related compound with a similar core structure but different functional groups.

Uniqueness

1,4,5,6-Tetrahydro-7H-indol-7-one is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Biologische Aktivität

5,6-Dihydro-1H-indol-7(4H)-one, a compound with the chemical formula C8H9NO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

- Molecular Weight : 135.16 g/mol

- CAS Number : 23456-78-2

- Structure : The compound features an indole-like structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that 5,6-dihydro-1H-indol-7(4H)-one and its derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, some derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that certain derivatives of 5,6-dihydro-1H-indol-7(4H)-one effectively inhibit the growth of breast cancer cell lines, including MDA-MB-231 and MCF-7. Notably, compounds derived from this structure showed a decrease in cell viability at concentrations as low as 6.25 μM in MDA-MB-231 cells, indicating potent anticancer activity .

The biological activities of 5,6-dihydro-1H-indol-7(4H)-one are believed to stem from its ability to interact with various biochemical pathways:

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial growth.

- Anticancer Mechanism : The anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and death.

Synthesis Methods

The synthesis of 5,6-dihydro-1H-indol-7(4H)-one can be achieved through various chemical reactions, including:

- Cyclization Reactions : These reactions often involve the condensation of appropriate precursors under acidic conditions to form the indole framework.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several derivatives of 5,6-dihydro-1H-indol-7(4H)-one against common bacterial strains. The results indicated that certain derivatives exhibited zones of inhibition ranging from 12 mm to 20 mm at concentrations between 1 mg/mL to 2.5 mg/mL .

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 15 | E. coli |

| Compound B | 18 | S. aureus |

| Compound C | 12 | Bacillus subtilis |

Study 2: Anticancer Activity Assessment

In another study focused on breast cancer cell lines, various derivatives were tested for their ability to reduce cell viability. The results showed that derivative X displayed significant cytotoxicity at lower concentrations compared to others.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| Derivative X | 6.25 | MDA-MB-231 |

| Derivative Y | 50 | MCF-7 |

Eigenschaften

IUPAC Name |

1,4,5,6-tetrahydroindol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-7-3-1-2-6-4-5-9-8(6)7/h4-5,9H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNLHFPGBPXSNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C1)NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.